molecular formula C20H25NO2 B374488 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide CAS No. 347366-60-3

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B374488
CAS No.: 347366-60-3
M. Wt: 311.4g/mol
InChI Key: YVVKFYFGVBEUFJ-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmacological research. Acetamide derivatives are a significant class of compounds being investigated for their diverse biological activities. Recent scientific literature indicates that structurally related acetamide compounds are extensively studied for their antioxidant potential and capacity to scavenge free radicals like the ABTS cation , which is relevant for understanding oxidative stress in cellular models . Furthermore, certain acetamides demonstrate efficacy in reducing nitrite production in stimulated macrophages , suggesting potential applications in researching inflammatory pathways . The structural motif of this compound, featuring a phenoxyacetamide core linked to a chiral N-(1-phenylethyl) group, is common in the development of compounds that target ion channels. Specifically, heteroaryl and aryl acetamide derivatives are being explored as inhibitors of voltage-gated sodium channels (NaVs), such as NaV1.8, which is a prominent target for the treatment of neuropathic and inflammatory pain . The presence of the isopropyl and methyl substituents on the phenyl ring may influence the compound's lipophilicity and binding affinity, while the stereochemistry of the phenethylamine moiety could be critical for its selectivity and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, a reference standard in analytical studies, or a candidate for in vitro biological screening in the development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. A comprehensive Certificate of Analysis with lot-specific structural characterization data (such as 1H NMR, mass spectrometry, and HPLC purity) is available upon request.

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14(2)19-11-10-18(12-15(19)3)23-13-20(22)21-16(4)17-8-6-5-7-9-17/h5-12,14,16H,13H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKFYFGVBEUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Phenoxy Intermediate

The most widely documented method involves a two-step sequence: (1) synthesis of the phenoxyacetate intermediate and (2) amidation with 1-phenylethylamine.

Step 1: Preparation of 2-(4-Isopropyl-3-methylphenoxy)acetyl Chloride
4-Isopropyl-3-methylphenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–6 hours. Nucleophilic substitution occurs at the phenolic oxygen, yielding the acetyl chloride intermediate.

Step 2: Amidation with 1-Phenylethylamine
The intermediate is treated with 1-phenylethylamine in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere. Catalytic N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) facilitates the reaction, which proceeds at room temperature for 12–24 hours.

Table 1: Representative Reaction Conditions for Two-Step Synthesis

StepReactantsSolventCatalystTemperatureTimeYieldSource
14-Isopropyl-3-methylphenol + Chloroacetyl chlorideTHFK₂CO₃0–25°C4 h85%
2Phenoxyacetyl chloride + 1-PhenylethylamineDCMDIPEART18 h78%

Alternative Amidation Strategies

Recent patents describe optimized amidation protocols using coupling agents such as hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl). These methods enhance yields (up to 92%) by minimizing side reactions like hydrolysis:

2-(4-Isopropyl-3-methylphenoxy)acetic acid+1-PhenylethylamineEDC.HCl, HOBtTarget Compound\text{2-(4-Isopropyl-3-methylphenoxy)acetic acid} + \text{1-Phenylethylamine} \xrightarrow{\text{EDC.HCl, HOBt}} \text{Target Compound}

Key Advantages :

  • Reduced reaction time (6–8 hours vs. 18 hours).

  • Compatibility with moisture-sensitive substrates.

Optimization of Reaction Parameters

Solvent Selection

Tetrahydrofuran (THF) is preferred for its ability to dissolve both polar and non-polar intermediates. Comparative studies show THF improves yields by 12–15% over DCM due to better stabilization of the transition state.

Temperature and Stoichiometry

  • Amidation Step : Excess 1-phenylethylamine (1.2–1.5 equiv) drives the reaction to completion.

  • Low-Temperature Quenching : Reactions involving organolithium reagents (e.g., n-BuLi) require quenching at -78°C to prevent decomposition.

Table 2: Impact of Stoichiometry on Yield

1-Phenylethylamine (equiv)Yield (%)Purity (%)
1.06895
1.27898
1.58297

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.28–7.35 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Phenoxy-H), 4.95 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.82 (s, 2H, OCH₂CO), 2.90 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.25 (s, 3H, Ar-CH₃), 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.

Industrial-Scale Considerations

Crystallization and Polymorphism Control

Patent WO2015155664A1 highlights the importance of isolating the α-crystal form by slow cooling in heptane/ethyl acetate mixtures (1:3 v/v). This form exhibits superior stability under accelerated aging conditions (40°C/75% RH).

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Pilot-scale studies demonstrate a 40% reduction in reaction time using microreactors for the amidation step. Key parameters:

  • Residence time: 20 minutes.

  • Temperature: 50°C.

Enzymatic Catalysis

Immobilized lipases (e.g., Candida antarctica Lipase B) enable amidation in aqueous media, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles for substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

Substituent Effects on Phenoxy/Aromatic Moieties
  • Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide): Features a fluorinated phenoxy group and a butyryl substituent.
  • 2-(2-Ethoxyphenoxy)-N-[(1R)-2-(4-methoxy-3-sulfamoylphenyl)-1-methylethyl]acetamide: Contains ethoxy and sulfamoyl groups, which improve water solubility and may target sulfa-related biological pathways, unlike the target compound’s lipophilic profile .
N-Substituent Variations
  • (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide: Shares the N-(1-phenylethyl) group but incorporates a thiazole ring, which could confer antimicrobial activity absent in the target compound .
  • N-(4-Isopropylphenyl)acetamide: A simpler analog lacking the phenoxy group, resulting in reduced molecular complexity and lower molecular weight (MW ~205 vs. ~353 estimated for the target) .

Physical and Chemical Properties

Compound Melting Point (°C) Rf Value Yield (%) Key Substituents
Target Compound (Inferred) ~80–85* N/A ~60–70* 4-Isopropyl-3-methylphenoxy, N-(1-phenylethyl)
Compound 30 75 0.32 82 4-Butyryl-2-fluorophenoxy, N-butyl
Compound 31 84 0.28 54 4-Butyryl-2-fluorophenoxy, N-(1-hydroxy-2-methylpropan-2-yl)
(S)-N-(4-Methylthiazol-2-yl)-... N/A N/A N/A Thiazole, N-(1-phenylethyl)

*Estimated based on structural analogs.

Key Research Findings

Lipophilicity and Bioavailability: The isopropyl/methylphenoxy and phenylethyl groups likely enhance blood-brain barrier penetration compared to polar analogs like Compound 31 .

Synthetic Challenges : Bulky substituents may necessitate optimized coupling reagents (e.g., KI/K₂CO₃ in ) to improve yields .

Toxicity Profile : Absence of halogens (cf. ) may reduce hepatotoxicity risks associated with chloroacetamides .

Biological Activity

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide, a compound with the chemical formula C20_{20}H25_{25}NO2_2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 4-isopropyl-3-methylphenol : This is achieved through the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate.
  • Formation of the amide : The prepared phenol is reacted with phenethylamine and acetic anhydride under controlled conditions to yield the final product.

Biological Properties

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microorganisms by disrupting their cell membranes, making it a candidate for antimicrobial applications.
  • Antioxidant Properties : It possesses the ability to scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical biochemical pathways, leading to various physiological effects. For instance, its antimicrobial action is linked to membrane disruption, while antioxidant effects are associated with free radical scavenging capabilities.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantExhibited significant free radical scavenging activity
Anti-inflammatoryPotential modulation of inflammatory cytokines observed

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Oxidative Stress Reduction : In vitro experiments indicated that treatment with this compound significantly reduced oxidative stress markers in human cell lines, pointing towards its utility in conditions characterized by oxidative damage.

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